2,5-Dichloroquinazolin-4-ol
Overview
Description
2,5-Dichloroquinazolin-4-ol is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂O. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a hydroxyl group at the 4th position on the quinazoline ring. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinazolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichloroaniline with formamide under acidic conditions, leading to the formation of the quinazoline ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
2,5-Dichloroquinazolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,5-Dichloroquinazolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound can inhibit the activity of certain kinases and enzymes, leading to the disruption of cellular processes such as proliferation and inflammation
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the chlorine and hydroxyl substitutions.
Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a hydroxyl group.
2,5-Dichloroquinazoline: Similar structure but lacks the hydroxyl group at the 4th position
Uniqueness: 2,5-Dichloroquinazolin-4-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2,5-dichloro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCPFNYWLIXCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653127 | |
Record name | 2,5-Dichloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107694-73-4 | |
Record name | 2,5-Dichloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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